2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide
Description
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide is a complex organic compound that features a benzothiadiazole core
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S3/c1-10(2)16(18(25)21-19-20-12-8-7-11(3)9-14(12)28-19)24-30(26,27)15-6-4-5-13-17(15)23-29-22-13/h4-10,16,24H,1-3H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSPKCREJNLTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)NS(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazole ring.
Coupling Reactions: The final step involves coupling the benzothiadiazole derivative with the butanamide moiety, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamido group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original sulfonamido group.
Scientific Research Applications
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog with similar core structure but lacking the sulfonamido and butanamide groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine substituents, used in organic electronics.
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid: A carboxylated derivative with applications in polymer chemistry.
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions or properties, such as in the development of advanced materials or as a biological probe.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
